(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole
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Overview
Description
The compound (3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule characterized by its unique structure, which includes multiple dioxolane and tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactions. The process often starts with the preparation of the dioxolane ring, followed by the formation of the tetrahydrofuran ring. Key reagents used in these steps include dimethyl sulfoxide (DMSO) , sodium hydride (NaH) , and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis and high-throughput screening can optimize the reaction parameters, reducing the production cost and time.
Chemical Reactions Analysis
Types of Reactions
(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like or .
Reduction: Employing reducing agents such as or .
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like or .
Common Reagents and Conditions
Common reagents include acids (e.g., hydrochloric acid (HCl) ), bases (e.g., sodium hydroxide (NaOH) ), and solvents (e.g., ethanol , acetone ). Reaction conditions such as temperature , pressure , and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or alkanes .
Scientific Research Applications
(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: has diverse applications in scientific research:
Chemistry: Used as a for synthesizing more complex molecules.
Biology: Investigated for its potential and interactions with .
Medicine: Explored for its in treating various diseases.
Industry: Utilized in the production of , , and .
Mechanism of Action
The mechanism by which (3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole exerts its effects involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and triggering a cascade of biochemical reactions . These interactions can modulate cellular processes such as signal transduction , gene expression , and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Compounds like This compound and This compound share structural similarities but differ in functional groups and reactivity .
(3AR,5S,6aR)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: can be compared with other and derivatives.
Uniqueness
The uniqueness of This compound lies in its specific ring structure and stereochemistry , which confer distinct chemical properties and biological activities . This makes it a valuable compound for targeted research and application development .
Properties
Molecular Formula |
C12H20O5 |
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Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3aR,5S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C12H20O5/c1-11(2)13-6-9(16-11)7-5-8-10(14-7)17-12(3,4)15-8/h7-10H,5-6H2,1-4H3/t7-,8+,9-,10+/m0/s1 |
InChI Key |
AKKRBVFGAWFTRW-QCLAVDOMSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2C[C@@H]3[C@H](O2)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OCC(O1)C2CC3C(O2)OC(O3)(C)C)C |
Origin of Product |
United States |
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